![molecular formula C12H22N4O8 B1683542 Zanamivir hydrate CAS No. 551942-41-7](/img/structure/B1683542.png)
Zanamivir hydrate
Overview
Description
Zanamivir hydrate is a neuraminidase inhibitor used worldwide for the treatment and prophylaxis of influenza caused by influenza A and B viruses .
Synthesis Analysis
The synthesis of Zanamivir hydrate involves the addition of 2,3-didehydro-4-amino-4-acetylneuraminic acid to a glass reactor, followed by the addition of water, sodium carbonate, and imidopyridine hydrochloride. The reaction is carried out for 6 hours at 40 °C. The water is then concentrated and isopropyl alcohol is added to precipitate a solid powder. The crude Zanamivir is then recrystallized from isopropanol-water to obtain a pharmaceutical grade of Zanamivir .
Molecular Structure Analysis
Zanamivir hydrate has a chemical formula of C12H22N4O8. Its exact mass is 350.14 and its molecular weight is 350.330 .
Chemical Reactions Analysis
Zanamivir hydrate is a potent competitive inhibitor of the neuraminidase glycoprotein, which is essential in the infective cycle of influenza A and B viruses .
Physical And Chemical Properties Analysis
Zanamivir hydrate appears as an off-white to white powder . Its chemical formula is C12H22N4O8 and it has a molecular weight of 350.33 .
Scientific Research Applications
Treatment of Bronchospasm
Zanamivir hydrate has been reported to be used in the treatment of bronchospasm . Bronchospasm is a condition where the bronchi (air passages) in the lungs contract, making it difficult to breathe. However, it’s important to note that this application is associated with some risks, as bronchospasm and impaired lung function have been reported in some patients taking this medication .
Dry Powder Inhalation Formulation
Research has been conducted into the use of Zanamivir hydrate in dry powder inhalation formulations . These formulations are designed to deliver the drug directly to the lungs, where it can have the most effect. The study investigated the influence of formulation and operating variables on the physical characteristics and aerosolization performance of zanamivir spray-dried powders for inhalation .
Combination with Other Compounds
Zanamivir hydrate has been studied in combination with other compounds, such as mannitol and leucine . These combinations are designed to improve the physical properties of the powder, including its morphology, density, hygroscopic nature, particle size, and distribution . These properties can directly influence the degree of pulmonary deposition of the drug .
Reference Standard in Laboratory Tests
Zanamivir hydrate is used as a reference standard in laboratory tests .
Mechanism of Action
Target of Action
Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, zanamivir hydrate can effectively inhibit the spread of the virus within the host .
Mode of Action
Zanamivir hydrate acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .
Biochemical Pathways
The primary biochemical pathway affected by zanamivir hydrate is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, zanamivir hydrate prevents the release of new virus particles, thereby interrupting the viral replication cycle .
Pharmacokinetics
It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .
Result of Action
The primary result of zanamivir hydrate’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, zanamivir hydrate can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .
Action Environment
The efficacy and stability of zanamivir hydrate can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with zanamivir hydrate and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .
Safety and Hazards
Zanamivir hydrate may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRRAURPSTFEX-VCFRRRQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zanamivir hydrate | |
CAS RN |
171094-50-1, 551942-41-7, 1260601-68-0 | |
Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171094-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zanamivir hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZANAMIVIR MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zanamivir hydrate exert its antiviral effect against influenza?
A1: Zanamivir hydrate functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, zanamivir hydrate disrupts this release process, effectively hindering the spread of the virus within the body. []
Q2: Are there any in vitro studies demonstrating the efficacy of zanamivir hydrate against influenza virus replication?
A2: Yes, research has demonstrated the efficacy of zanamivir hydrate in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including zanamivir hydrate. [] The results indicated that the combination of S-033447 and zanamivir hydrate synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []
Q3: What is the evidence supporting the use of zanamivir hydrate in treating influenza infections?
A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on zanamivir hydrate as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that zanamivir hydrate, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []
Q4: What methods are commonly employed to determine the inhibitory effect of zanamivir hydrate on neuraminidase activity?
A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including zanamivir hydrate. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of zanamivir hydrate on neuraminidase activity. [] The IC50 value for zanamivir hydrate using this method was determined to be 27 ± 3 nM. []
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